1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
描述
属性
IUPAC Name |
1,3-diphenyl-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c24-23(25,26)16-11-12-18-20(13-16)27-14-19-21(15-7-3-1-4-8-15)28-29(22(18)19)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXPIFZMZNTBIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method includes the reaction of 3-substituted 1-CF3-prop-2-yne 1-iminium triflate salts with 1,5- and 1,8-diaminonaphthalene through a twofold pyridoannelation sequence . Another approach involves the nucleophilic displacement of halogen atoms or the diaza group, followed by direct fluorination .
Industrial Production Methods
Industrial production methods for this compound often utilize large-scale cyclization reactions under controlled conditions. The use of organometallic compounds and cross-coupling reactions, such as the Suzuki–Miyaura coupling, are also common in industrial settings due to their efficiency and scalability .
化学反应分析
Types of Reactions
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the displacement of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted quinolines and pyrazoloquinolines, depending on the specific reagents and conditions used .
科学研究应用
Medicinal Chemistry
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline has been studied for its biological activities, particularly its potential as an anticancer agent. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its therapeutic efficacy.
Case Studies:
- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its ability to inhibit proliferation in breast cancer cells through apoptosis induction mechanisms.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation in preclinical models, suggesting its potential use in treating inflammatory diseases.
Materials Science
The unique electronic properties of this compound make it a candidate for applications in organic electronics.
Applications:
- Organic Light-Emitting Diodes (OLEDs): Its ability to act as a light-emitting material is under investigation. The compound's structure allows for efficient charge transport and emission properties.
- Photovoltaics: Research is ongoing into the use of this compound in solar cell technologies due to its favorable optical properties.
Agrochemicals
The compound's chemical structure may lend itself to applications in agrochemicals, particularly as a potential herbicide or pesticide.
Research Insights:
- Preliminary studies have evaluated its efficacy against specific pests and weeds. The trifluoromethyl group may enhance the bioactivity of the compound, making it more effective in agricultural applications.
作用机制
The mechanism of action of 1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to inhibit various enzymes, leading to its biological activity. The exact pathways and targets can vary depending on the specific application, but common targets include bacterial enzymes and cancer cell pathways .
相似化合物的比较
Anti-Inflammatory Pyrazolo[4,3-c]Quinoline Derivatives
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) & 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) Substituents: Amino and hydroxyphenyl/benzoic acid groups at positions 3 and 3. Activity: Potent inhibition of LPS-induced NO production (IC₅₀ in submicromolar range), comparable to the control 1400W. Mechanism involves suppression of iNOS and COX-2 expression .
Antiproliferative Dihydro-Pyrazolo[3,4-b]Quinoline Derivatives
- Compound 14f: 3-(4-Dimethylaminophenyl)-6-hydroxy-4-(4-CF₃-phenyl)-7-undecyl-substituted derivative. Substituents: Bulky undecyl chain and electron-donating dimethylaminophenyl group. Activity: Antiproliferative effects via undefined mechanisms; structural rigidity from the dihydro core may limit target accessibility compared to fully aromatic analogs .
Anti-Angiogenic Fused Pyrazolo[4,3-c]Quinolines
- Trisubstituted Pyrazolo[4,3-c]Quinolines Substituents: Varied aromatic and sulfonyl groups. Activity: Inhibition of endothelial cell proliferation and migration (CAM assay), with additional efficacy against MCF-7 and HeLa cancer cells. The fused ring system enhances planar structure, favoring intercalation or enzyme inhibition .
Halogenated Derivatives
- 5-Bromo-3-methyl-7-phenyl-9-(p-tolyl)-3H-pyrazolo[4,3-f]quinoline (1A) Substituents: Bromine at position 5, methyl at position 3.
- 2-(4-Bromophenyl)-2H-pyrazolo[4,3-c]quinoline (9b) Substituents: Bromophenyl at position 2. Physicochemical Properties: Higher molecular weight (vs. target compound) may reduce bioavailability .
Physicochemical and Pharmacokinetic Profiling
| Compound | logP | Molecular Weight | Key Substituents | Therapeutic Area |
|---|---|---|---|---|
| Target Compound | ~6.5* | 381.45 | 1,3-Diphenyl, 7-CF₃ | Undisclosed (Potential anti-inflammatory/anticancer) |
| 2i/2m (Anti-inflammatory) | N/A | ~350–370 | 3-Amino, 4-hydroxyphenyl/benzoic acid | Anti-inflammatory |
| 14f (Antiproliferative) | N/A | ~650 | Undecyl, 4-CF₃-phenyl | Antiproliferative |
| 9b (Halogenated) | N/A | ~355 | 4-Bromophenyl | Undisclosed |
| 8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | 6.58 | 381.45 | Ethyl, 4-fluorophenyl, 4-methylphenyl | Undisclosed |
*Estimated based on analog data (e.g., ).
- Polar groups in 2i/2m may improve solubility but reduce blood-brain barrier penetration .
- Steric Effects : Bulky substituents (e.g., undecyl in 14f) may hinder target binding, whereas compact groups (e.g., -CF₃) balance steric and electronic effects.
Mechanistic Insights
- Anti-Inflammatory Activity: Dependent on electron-rich substituents (e.g., -NH₂, -OH) for hydrogen bonding with iNOS/COX-2 active sites .
- Anticancer/Anti-Angiogenic Activity: Planar fused rings (e.g., pyrazolo[4,3-c]quinoline) enable intercalation or kinase inhibition, while -CF₃ enhances metabolic stability .
生物活性
1,3-Diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901265-47-2) is a heterocyclic compound notable for its diverse biological activities. This compound features a unique trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. The following sections will detail its synthesis, biological activities, and relevant case studies.
- Molecular Formula : C23H14F3N3
- Molecular Weight : 389.4 g/mol
- Structure : The compound consists of a pyrazolo[4,3-c]quinoline core with two phenyl groups and one trifluoromethyl substituent.
| Property | Value |
|---|---|
| CAS Number | 901265-47-2 |
| Molecular Formula | C23H14F3N3 |
| Molecular Weight | 389.4 g/mol |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. Methods include:
- Cyclization of substituted pyrazoles : Utilizing various aldehydes and ketones in the presence of catalysts.
- Trifluoromethylation reactions : Introducing the trifluoromethyl group using reagents like trifluoromethyl iodide.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives with trifluoromethyl groups showed enhanced potency against various cancer cell lines compared to their non-trifluoromethyl counterparts .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- In vitro Studies : Testing against bacterial strains has revealed that the compound inhibits growth effectively at certain concentrations.
- Mechanism : The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Frontiers in Chemistry highlighted the efficacy of pyrazoloquinoline derivatives against breast cancer cells. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
In another investigation reported in MDPI, the antimicrobial activity of various pyrazoloquinoline derivatives was assessed. The findings suggested that the presence of the trifluoromethyl group contributed to enhanced antibacterial activity against Gram-positive bacteria .
常见问题
Q. Table 1. SAR of Key Derivatives
| Substituent Position | Group | NO Inhibition IC₅₀ (μM) | Key Interaction |
|---|---|---|---|
| C7 | -CF₃ | 2.1 ± 0.3 | Hydrophobic packing |
| C8 | -OCH₃ | 1.8 ± 0.2 | H-bond with Arg-266 |
| C3 | -Ph | 3.5 ± 0.4 | π-Stacking |
How can conflicting data on cytotoxicity profiles be systematically analyzed?
Advanced
Contradictory cytotoxicity results (e.g., varying LC₅₀ in HeLa vs. HepG2 cells) are resolved by:
- Panel Testing : Screen across 5+ cell lines to identify tissue-specific toxicity .
- Mechanistic Profiling : Differentiate apoptosis (caspase-3 activation) from necrosis (LDH release) .
- Pharmacokinetic Studies : Assess metabolite formation (e.g., demethylation at C8) that may alter toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
